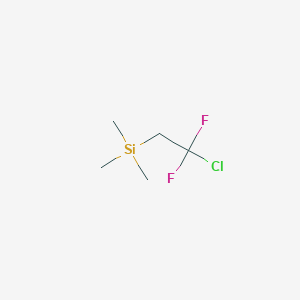
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane is an organosilicon compound with the molecular formula C5H11ClF2Si . This compound is characterized by the presence of a silicon atom bonded to a 2-chloro-2,2-difluoroethyl group and three methyl groups. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-2,2-difluoroethyl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with 2-chloro-2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the direct process, where methyl chloride reacts with a silicon-copper alloy . This method is efficient for large-scale production and ensures a high yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other related products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as alcohols and amines . The reactions are typically carried out under controlled temperatures and in anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, hydrolysis of the compound results in the formation of silanols .
Wissenschaftliche Forschungsanwendungen
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Chloro-2,2-difluoroethyl)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The compound can act as a silylating agent, transferring the trimethylsilyl group to other molecules . This process often involves the formation of a transient intermediate, which then undergoes further reactions to yield the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2-Chloro-2,2-difluoroethyl)(trimethyl)silane include:
Trimethylsilyl chloride: An organosilicon compound with similar reactivity and applications.
Trimethylsilyl fluoride: Another silyl halide with comparable properties.
Trimethylsilyl bromide: A related compound used in similar chemical reactions.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 2-chloro-2,2-difluoroethyl group, which imparts unique reactivity and properties to the molecule . This makes it particularly useful in specific synthetic applications where other silyl halides may not be as effective.
Eigenschaften
CAS-Nummer |
65653-68-1 |
|---|---|
Molekularformel |
C5H11ClF2Si |
Molekulargewicht |
172.67 g/mol |
IUPAC-Name |
(2-chloro-2,2-difluoroethyl)-trimethylsilane |
InChI |
InChI=1S/C5H11ClF2Si/c1-9(2,3)4-5(6,7)8/h4H2,1-3H3 |
InChI-Schlüssel |
QZXMWMXABKBOKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
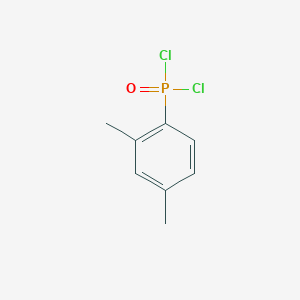
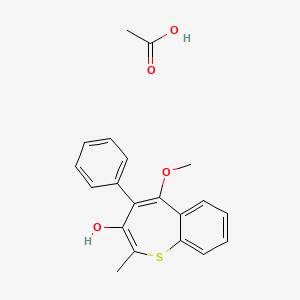
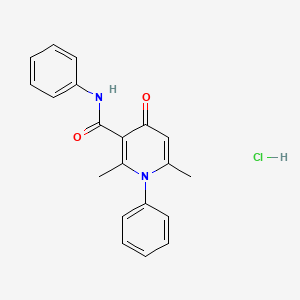
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
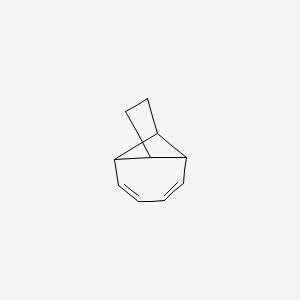
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
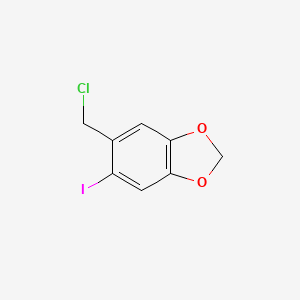
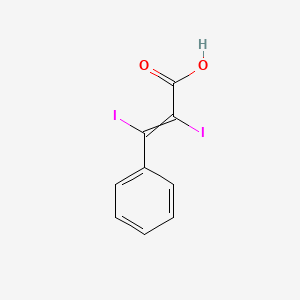
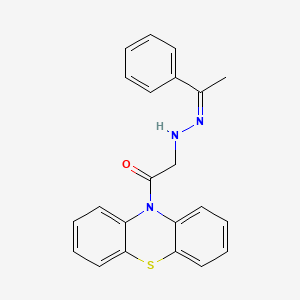
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
